molecular formula C14H27NO B1199947 2-Depentylperhydrohistrionicotoxin CAS No. 55228-77-8

2-Depentylperhydrohistrionicotoxin

Cat. No.: B1199947
CAS No.: 55228-77-8
M. Wt: 225.37 g/mol
InChI Key: YJEQGBHTTODACM-AMIUJLCOSA-N
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Description

Molecular Structure and Stereochemistry

2-Depentylperhydrohistrionicotoxin exhibits a complex spirocyclic architecture built upon the 1-azaspiro[5.5]undecane framework that is characteristic of the histrionicotoxin alkaloid family. The compound features four defined stereogenic centers, creating multiple possible stereoisomers with distinct biological and chemical properties. The natural configuration has been established as having specific stereochemistry at the C-6, C-7, and C-8 positions, while the synthetic removal of the pentyl group at C-2 eliminates one stereogenic center compared to the parent histrionicotoxin structure.

The stereochemical arrangement of this compound follows the general pattern observed in histrionicotoxin derivatives, with the hydroxyl group at C-8 occupying a specific spatial orientation relative to the spirocyclic nitrogen atom. Both enantiomers of the compound have been successfully synthesized and characterized, with the natural (-)-enantiomer and its unnatural (+)-antipode showing distinct optical rotation values and potentially different biological activities. The absolute configuration determination relies primarily on synthetic correlation with known histrionicotoxin derivatives and comparative analysis of spectroscopic data.

The spirocyclic structure imparts significant conformational rigidity to the molecule, with the two six-membered rings adopting chair conformations that minimize steric interactions. The nitrogen atom serves as the spirocenter, connecting the two ring systems and creating a distinctive three-dimensional architecture. The absence of the unsaturated side chains present in histrionicotoxin results in a more conformationally stable structure with reduced dynamic flexibility compared to the parent alkaloid.

Synthetic studies have demonstrated that this compound can be prepared through multiple stereochemical pathways, allowing for the selective preparation of individual diastereomers and enantiomers. The compound serves as a crucial intermediate in the total synthesis of more complex histrionicotoxin derivatives, highlighting its importance in understanding the synthetic accessibility and stereochemical relationships within this alkaloid family.

Spectroscopic Data: Nuclear Magnetic Resonance, Mass Spectrometry, and X-ray Crystallography

The spectroscopic characterization of this compound relies on a comprehensive suite of analytical techniques that provide detailed structural information about the molecule. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering insights into both the connectivity and stereochemical arrangements within the spirocyclic framework. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect the rigid spirocyclic structure and the specific substitution pattern around the core framework.

The carbon-13 nuclear magnetic resonance data for this compound shows distinct chemical shifts corresponding to the various carbon environments within the molecule. The spirocyclic carbon atoms exhibit chemical shifts consistent with their positions relative to the nitrogen atom and the hydroxyl substituent. The absence of the unsaturated side chains simplifies the spectroscopic analysis compared to histrionicotoxin itself, allowing for more straightforward assignment of individual carbon resonances.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that are characteristic of the spirocyclic alkaloid structure. The molecular ion peak appears at the expected mass-to-charge ratio, while fragmentation patterns reveal the stability of the spirocyclic core and the preferred cleavage pathways under ionization conditions. These fragmentation studies contribute to understanding the structural stability and potential metabolic pathways of the compound.

X-ray crystallographic analysis has been performed on derivatives and related compounds within the histrionicotoxin family, providing definitive structural information about the three-dimensional arrangement of atoms. While specific crystallographic data for this compound may be limited, structural comparisons with related compounds offer valuable insights into the molecular geometry and stereochemical features. The crystallographic data confirms the chair conformations of the six-membered rings and provides precise bond lengths and angles throughout the spirocyclic structure.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have been employed to establish connectivity patterns and spatial relationships within the molecule. These advanced spectroscopic methods allow for the determination of relative stereochemistry and provide confirmation of the proposed structural assignments based on chemical shift analysis and coupling constant measurements.

Conformational Analysis and Dynamic Behavior

The conformational analysis of this compound reveals a relatively rigid molecular structure dominated by the constraints imposed by the spirocyclic framework. The 1-azaspiro[5.5]undecane core adopts a well-defined three-dimensional arrangement with both six-membered rings preferentially existing in chair conformations that minimize steric interactions and maximize orbital overlap. This conformational preference is driven by the inherent stability of the chair form in cyclohexane-like ring systems and the additional constraints imposed by the spirocyclic junction.

The nitrogen atom at the spirocenter plays a crucial role in determining the overall molecular conformation through its hybridization state and lone pair orientation. The tertiary amine nitrogen adopts a pyramidal geometry that influences the relative positions of the two ring systems and affects the accessibility of the nitrogen lone pair for potential interactions. The conformational flexibility around the nitrogen center is restricted by the spirocyclic structure, resulting in a relatively fixed spatial arrangement.

Dynamic nuclear magnetic resonance studies and computational conformational analysis have provided insights into the energy barriers associated with ring inversions and other conformational processes within the molecule. The energy requirements for chair-to-chair interconversion in the six-membered rings are elevated compared to simple cyclohexane systems due to the additional constraints imposed by the spirocyclic framework. These studies indicate that conformational interconversion processes occur on timescales that are typically slow relative to nuclear magnetic resonance measurement timescales.

The hydroxyl substituent at the C-8 position introduces additional conformational considerations through its ability to participate in intramolecular hydrogen bonding interactions. The spatial relationship between the hydroxyl group and other polar functionality within the molecule affects both the preferred conformation and the dynamic behavior of the system. Solvent effects play an important role in modulating these interactions and can influence the population distribution of accessible conformers.

Temperature-dependent nuclear magnetic resonance studies have been employed to investigate the dynamic behavior of this compound and related compounds. These experiments provide information about the energy barriers associated with conformational processes and help identify the most stable conformational arrangements under different conditions. The results contribute to understanding the relationship between molecular conformation and biological activity within the histrionicotoxin family of compounds.

Properties

CAS No.

55228-77-8

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

(10S,11S)-11-butyl-1-azaspiro[5.5]undecan-10-ol

InChI

InChI=1S/C14H27NO/c1-2-3-7-12-13(16)8-6-10-14(12)9-4-5-11-15-14/h12-13,15-16H,2-11H2,1H3/t12-,13+,14?/m1/s1

InChI Key

YJEQGBHTTODACM-AMIUJLCOSA-N

SMILES

CCCCC1C(CCCC12CCCCN2)O

Isomeric SMILES

CCCC[C@@H]1[C@H](CCCC12CCCCN2)O

Canonical SMILES

CCCCC1C(CCCC12CCCCN2)O

Synonyms

2-depentylperhydrohistrionicotoxin
DPPH-HTX

Origin of Product

United States

Preparation Methods

Cyclization Mechanism

The reaction begins with 3-acetoxy-1-(4-aminoalkyl)cyclohexene, where palladium(0) facilitates the formation of a π-allyl intermediate. This intermediate undergoes nucleophilic attack by the amine group, yielding the spirocyclic framework in 86% efficiency. Key to this step is the use of a bulky phosphine ligand (e.g., tri-o-tolylphosphine), which minimizes β-hydride elimination and stabilizes the transition state.

Hydroboration-Oxidation Sequence

Following cyclization, the 7-butyl derivative (4; R₁ = Buⁿ, R₂ = H) undergoes hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN). Selective oxidation of the borane adduct with trimethylamine oxide generates N-benzyldepentylperhydrohistrionicotoxin. This step achieves 80% yield, with the benzyl group serving as a temporary protecting group for subsequent deprotection.

Final Deprotection

Hydrogenolysis over palladium-carbon in methanol at 50°C removes the benzyl group, affording (±)-2-depentylperhydrohistrionicotoxin in 95% yield. The overall process requires four steps with a cumulative yield of 65%, demonstrating robustness for gram-scale synthesis.

Sigmatropic Rearrangement and Ring-Closing Metathesis

An alternative route, reported by Tanner et al., combines selenium-mediated sigmatropic rearrangements with ruthenium-catalyzed RCM to construct the spirocyclic core. This method reduces reliance on transition metals during early stages, enhancing functional group tolerance.

Key Synthetic Steps

  • Epoxide Opening : 2,3-Epoxycyclohexan-1-one is treated with a selenium-based nucleophile to form an allylic selenide intermediate.

  • [2, Sigmatropic Rearrangement : The selenide undergoes rearrangement at −20°C, generating a tertiary alcohol with 86% yield.

  • RCM with Grubbs Catalyst : Ruthenium-catalyzed metathesis of diene 13 closes the 11-membered ring, achieving 80% yield (Table 1).

Advantages and Limitations

This route achieves a 20% overall yield from 2,3-epoxycyclohexan-1-one in 10 steps. While longer than the palladium method, it offers enantioselective potential through chiral selenium auxiliaries. However, scalability is limited by the cost of ruthenium catalysts.

Comparative Analysis of Synthetic Methods

ParameterPalladium-Catalyzed MethodSigmatropic-RCM Method
Number of Steps 410
Overall Yield 65%20%
Key Reaction CyclizationSigmatropic Rearrangement
Catalyst Cost ModerateHigh (Ru-based)
Enantioselectivity RacemicPotential for Chirality

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 2-Depentylperhydrohistrionicotoxin to ensure reproducibility?

  • Methodological Answer : Follow guidelines for experimental reproducibility by detailing synthesis steps (e.g., reaction conditions, catalysts, purification methods) in the main manuscript, with additional protocols in supplementary materials. For characterization, include NMR, MS, and HPLC data for purity verification. Novel compounds require full spectroscopic validation, while known compounds should reference prior synthesis methods .
  • Example Table :

Synthesis StepConditionsYield (%)Characterization Method
Alkylation25°C, 24h781^1H NMR, ESI-MS
PurificationColumn (SiO₂)95HPLC (≥98% purity)

Q. How can researchers conduct a systematic literature review to identify gaps in this compound studies?

  • Methodological Answer : Use the PICO(T) framework to structure searches:

  • Population : Target receptors (e.g., nicotinic acetylcholine receptors).
  • Intervention : Compound's biochemical interactions.
  • Comparison : Existing analogs (e.g., histrionicotoxin derivatives).
  • Outcome : Binding affinity, toxicity profiles.
  • Time : Longitudinal stability studies (if applicable).
    Filter databases for preclinical studies, prioritizing RCTs (for therapeutic applications) or cohort studies (mechanistic analyses) .

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

  • Methodological Answer : Adhere to NIH preclinical reporting standards, including:

  • Animal welfare compliance (IACUC approval).
  • Detailed dosing regimens and endpoints.
  • Statistical power calculations to justify sample sizes.
    Include a preclinical checklist during manuscript submission to ensure transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on this compound’s receptor-binding mechanisms?

  • Methodological Answer : Employ meta-analysis with subgroup stratification (e.g., by receptor subtype or experimental model). Use sensitivity analyses to assess bias. For in vitro vs. in vivo discrepancies, validate via orthogonal assays (e.g., electrophysiology paired with molecular docking simulations). Theoretical frameworks, such as allosteric modulation models, should guide hypothesis testing .

Q. What factorial design strategies optimize experimental conditions for studying this compound’s stability?

  • Methodological Answer : Implement a 2k^k factorial design to evaluate factors like pH, temperature, and solvent polarity. For example:

FactorLevel 1Level 2
Temperature4°C37°C
pH7.49.0
SolventH₂ODMSO
Analyze degradation kinetics via HPLC and use ANOVA to identify significant interactions. This approach minimizes experimental runs while maximizing data robustness .

Q. How can theoretical frameworks enhance mechanistic studies of this compound?

  • Methodological Answer : Integrate molecular dynamics simulations with empirical data (e.g., cryo-EM structures of receptor complexes). Use Hofstede’s cultural dimensions analogously to assess cross-disciplinary methodological biases (e.g., biochemical vs. pharmacological assays). Link findings to broader neurotoxicity theories, such as voltage-gated ion channel modulation, to contextualize results .

Q. What statistical methods are appropriate for dose-response studies of this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For heteroscedastic data, use weighted least squares. Validate models via bootstrapping or Bayesian inference. Report confidence intervals and effect sizes to address variability in biological replicates .

Key Considerations for Data Reporting

  • Supporting Information : Deposit raw NMR spectra, crystallographic data, and computational models in public repositories (e.g., Zenodo) with hyperlinks in the main text .
  • Theoretical Justification : Explicitly state how hypotheses align with existing frameworks (e.g., ligand-receptor kinetics) to strengthen academic rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.